molecular formula C13H18Cl2N2O2 B057804 Medphalan CAS No. 13045-94-8

Medphalan

カタログ番号 B057804
CAS番号: 13045-94-8
分子量: 305.2 g/mol
InChIキー: SGDBTWWWUNNDEQ-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melphalan, a nitrogen mustard alkylating agent synthesized in 1953, has been extensively used in chemotherapy for multiple myeloma and other malignancies. It acts by cross-linking DNA strands, thereby inhibiting DNA synthesis and function, leading to cell death. Despite the advent of novel therapeutic agents, Melphalan retains a crucial role due to its cytotoxic and immunomodulatory effects (Esma et al., 2017).

Synthesis Analysis

The synthesis of Melphalan involves the alkylation of phenylalanine with a nitrogen mustard. This process is crucial for its mechanism of action, as the alkyl group is responsible for cross-linking DNA. The synthesis reflects a broader category of chemical reactions in pharmaceuticals where specific functional groups are introduced to achieve desired therapeutic effects. While specific synthesis pathways for Melphalan are not detailed in the provided research, the principles of process synthesis in chemical engineering offer insights into how chemical structures are designed to fulfill specific roles in drug action (Nishida et al., 1981).

Molecular Structure Analysis

Melphalan's molecular structure is characterized by the presence of an alkylating nitrogen mustard group attached to the phenylalanine amino acid. This structure is instrumental in its mechanism of action, allowing for the formation of cross-links within DNA strands. The molecular structure analysis emphasizes the significance of functional groups in drug design, influencing both the pharmacodynamics and pharmacokinetics of the compound.

Chemical Reactions and Properties

As an alkylating agent, Melphalan undergoes chemical reactions that result in the formation of covalent bonds with DNA nucleotides, particularly at the N7 position of guanine. This reaction is fundamental to its antineoplastic activity, leading to the disruption of DNA replication and transcription. The chemical properties of Melphalan, such as its reactivity with DNA, underscore the importance of chemical interactions in therapeutic efficacy (Samuels & Bitran, 1995).

科学的研究の応用

  • Cytotoxicity and Transport Mechanisms :

  • Therapeutic Indices in Cancer Treatment :

    • A study on a transplantable plasma cell tumor used melphalan among other agents to evaluate their therapeutic indices, providing valuable information for cancer treatment (Rosenoer & Whisson, 1964).
  • Treatment of Medulloblastoma and Pineoblastoma :

    • A phase II study explored the effectiveness of melphalan in treating medulloblastoma and pineoblastoma, demonstrating its potential in pediatric oncology (Friedman et al., 1989).
  • Chemotherapy of Medulloblastoma :

    • Melphalan was tested against various human medulloblastoma cell lines, highlighting its activity and supporting its use in clinical trials (Friedman et al., 1988).
  • Melphalan Resistance in Multiple Myeloma :

    • Research on melphalan's role in multiple myeloma revealed that enhanced DNA repair contributes to drug resistance, offering insights for improving treatment efficacy (Chen et al., 2005).
  • DNA Cross-Link Repair as a Resistance Mechanism :

    • A study focused on melphalan's DNA interstrand crosslink repair as a mechanism for clinical resistance in multiple myeloma, shedding light on treatment challenges (Spanswick et al., 2000).
  • Polymeric Prodrug of Melphalan :

    • The development of a melphalan polymeric prodrug aimed to improve its solubility, elimination, and target specificity, marking a significant advancement in drug delivery systems (Li et al., 2014).
  • Resistance Mechanisms in Chinese Hamster Ovary Cells :

    • A study on melphalan-resistant Chinese hamster ovary cells provided insights into the drug's accumulation and resistance mechanisms, useful for understanding treatment failure in neoplasia (Elliott & Ling, 1981).
  • Amyloidosis Treatment :

    • High-dose melphalan was evaluated for its effectiveness in treating light-chain amyloidosis with cardiac involvement, demonstrating its feasibility and response correlation with survival (Madan et al., 2012).
  • Autologous Stem Cell Transplantation in Myeloma :

    • Autologous peripheral blood stem cell-supported high-dose melphalan was confirmed as standard therapy for myeloma, highlighting its role in modern cancer treatment (Barlogie et al., 2004).

Safety And Hazards

Melphalan is a potent drug and should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The changing landscape of treatment options for multiple myeloma has led to a higher proportion of patients achieving deep, long-lasting responses to therapy . With the associated improvement in overall survival, the development of subsequent second malignancies has become of increased significance . The risk of second malignancy after multiple myeloma is affected by a combination of patient-, disease- and therapy-related risk factors . This review discusses recent data refining our knowledge of these contributing factors, including current treatment modalities which increase risk .

特性

IUPAC Name

(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893737
Record name Medphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medphalan

CAS RN

13045-94-8
Record name D-Melphalan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13045-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medphalan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013045948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melphalan D-Isomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SARCOLYSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H892992X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medphalan
Reactant of Route 2
Medphalan
Reactant of Route 3
Medphalan
Reactant of Route 4
Medphalan
Reactant of Route 5
Reactant of Route 5
Medphalan
Reactant of Route 6
Reactant of Route 6
Medphalan

Citations

For This Compound
66
Citations
DT Vistica, A Rabon, M Rabinovitz - Biochemical Pharmacology, 1979 - Elsevier
… medphalan) to murine L 12 10 leukemia cells in culture was reduced by both the D and L isomers of leucine. L-Leucine only partially protected L I2 10 cells from medphalan … medphalan …
Number of citations: 9 www.sciencedirect.com
VM RosENoER, ME Whisson - Biochemical Pharmacology, 1964 - Elsevier
… The therapeutic indices of the amino acid mustards melphalan, medphalan, merophan and … The potencies of melphalan and medphalan showed differences consistent with their being …
Number of citations: 21 www.sciencedirect.com
LA Elson, A Haddow, F Bergel, JA Stock - Biochemical Pharmacology, 1962 - Elsevier
… response patterns to Merphalan, Medphalan and Melphalan. … , whereas the same dose of Medphalan has very little effect. … were derivatives of Melphalan rather than of Medphalan. …
Number of citations: 23 www.sciencedirect.com
FA Schmid, GM Otter, DJ Hutchison - Cryobiology, 1981 - Elsevier
The membrane fragility of Ridgway osteogenic sarcoma (ROS) was compared with that of other solid tumors in an attempt to explain its sensitivity to chemotherapeutic agents. The …
Number of citations: 1 www.sciencedirect.com
RB Ross - Journal of the Washington Academy of Sciences, 1962 - JSTOR
… The D-sarcolysi thetic compounds (at the latest count) have or medphalan is toxic in both experimen been evaluated in tumor-bearing animal animals and man and possesses little, …
Number of citations: 1 www.jstor.org
YP Zhong, SL Chen - Zhonghua nei ke za zhi, 2009 - europepmc.org
Methods Twenty five patients were enrolled into the study. The proportion male to female was 15: 10 and the median age 55.2 years. The distribution of different isotypes was IgA ten, …
Number of citations: 2 europepmc.org
AU Buzdar, SS Legha, GR Blumenschein… - Cancer, 1982 - Wiley Online Library
… In experimental systems, peptichemio was active in cyclophosphamide-resistant L- 12 10 cells but had no superiority over L-PAM or medphalan ( D-PAM).4 Cross-resistance were …
LV Feyns - Analytical Profiles of Drug Substances, 1984 - Elsevier
Publisher Summary This chapter presents the analytical profile of melphalan. Melphalan is an antineoplastic drug used for the treatment of multiple myeloma, ovarian carcinoma, tumors …
Number of citations: 2 www.sciencedirect.com
S SAVLA, C PRINTER - drreddys.com
… Melphalan is the active L-isomer of the compound and was first synthesized in 1953 by Bergel and Stock; the D-isomer, known as medphalan, is less active against certain animal …
Number of citations: 0 www.drreddys.com
IARC (International Agency for Research on … - 1975 - International Agency for Research …
Number of citations: 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。